
6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one
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Overview
Description
6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one is a synthetic organic compound that belongs to the phthalazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one typically involves the following steps:
Bromination: Introduction of a bromine atom into the phthalazinone core.
Methoxylation: Attachment of a methoxy group to the phenyl ring.
Cyclization: Formation of the phthalazinone ring system.
Common reagents used in these reactions include bromine, methanol, and various catalysts. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phthalazinone derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The presence of bromine and methoxy groups may enhance its binding affinity and selectivity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-chloro-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one is unique due to the presence of both bromine and methoxyphenyl groups. These functional groups may confer distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H11BrN2O2 |
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Molecular Weight |
331.16 g/mol |
IUPAC Name |
6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-11-5-2-9(3-6-11)14-13-8-10(16)4-7-12(13)15(19)18-17-14/h2-8H,1H3,(H,18,19) |
InChI Key |
VGZSUBKNWOXOCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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